4-Chloro-7-methoxyquinoline
Overview
Description
4-Chloro-7-methoxyquinoline is an organic compound with the molecular formula C10H8ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Scientific Research Applications
4-Chloro-7-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including anti-cancer drugs like lenvatinib.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to its antimicrobial and antibiofilm activities.
Safety and Hazards
Future Directions
Quinoline and its derivatives, including 4-Chloro-7-methoxyquinoline, have potential for industrial and medicinal applications . They are essential in the fields of industrial and synthetic organic chemistry, and play a major role in medicinal chemistry . Future research may focus on developing new methods and synthetic approaches towards organic compounds, as well as developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .
Mechanism of Action
Target of Action
4-Chloro-7-methoxyquinoline is a pharmaceutical intermediate used in the preparation of Lenvatinib . Lenvatinib is an oral multi-receptor tyrosine kinase inhibitor . Therefore, the primary targets of this compound are likely to be the tyrosine kinases .
Biochemical Pathways
These pathways could include the VEGF and FGF signaling pathways, which are known to be targeted by Lenvatinib .
Pharmacokinetics
It is soluble in dmso and methanol to some extent , which suggests it may have reasonable bioavailability
Result of Action
As a precursor to lenvatinib, its ultimate effect when incorporated into the final compound is the inhibition of tyrosine kinases, leading to reduced cell proliferation and angiogenesis .
Action Environment
It is known that it should be stored under inert gas at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxyquinoline typically involves the chlorination of 7-methoxyquinoline. One common method includes the reaction of 7-methoxyquinolin-4(1H)-one with phosphorus oxychloride. The reaction mixture is heated for several hours, and the product is isolated by neutralizing the reaction mixture with ammonium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity. The use of large-scale reactors and efficient purification techniques, such as recrystallization, are common practices .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloroquinoline
- 7-Methoxyquinoline
- 4,7-Dichloroquinoline
Uniqueness
4-Chloro-7-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position and chlorine at the 4-position make it a valuable intermediate in the synthesis of various pharmaceuticals .
Properties
IUPAC Name |
4-chloro-7-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTYNFPTZDSBLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442394 | |
Record name | 4-chloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68500-37-8 | |
Record name | 4-chloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-7-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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